

# A Comparative Guide to Biologically Active Imidazole Compounds

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## Compound of Interest

Compound Name: *4-Methyl-5-imidazolemethanol  
hydrochloride*

Cat. No.: *B147302*

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This guide provides a comparative analysis of several key imidazole-containing compounds, focusing on their Chemical Abstracts Service (CAS) numbers, biological activities, and underlying mechanisms of action. The information is intended for researchers, scientists, and drug development professionals.

## Cross-Referencing CAS Numbers and Biological Activity

The imidazole ring is a versatile scaffold in medicinal chemistry, present in a wide array of biologically active molecules.<sup>[1]</sup> This section provides a quick cross-reference for several important imidazole derivatives, detailing their primary biological roles.

Compound Name	CAS Number	Primary Biological Activity
Clotrimazole	23593-75-1	Antifungal[2][3][4][5][6]
Ketoconazole	65277-42-1	Antifungal, Cytochrome P450 inhibitor[1][7][8][9][10]
Miconazole	22916-47-8	Antifungal[11][12][13][14][15]
Histamine	51-45-6	Biogenic amine, Neurotransmitter[16][17][18][19][20]
L-Histidine	71-00-1	Amino acid, Precursor to histamine[21][22][23][24][25]

## Comparative Antifungal Activity

Clotrimazole, ketoconazole, and miconazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][11][16][18][22] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth. [1][16]

The following table summarizes the minimum inhibitory concentration (MIC) values for these antifungal agents against common fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

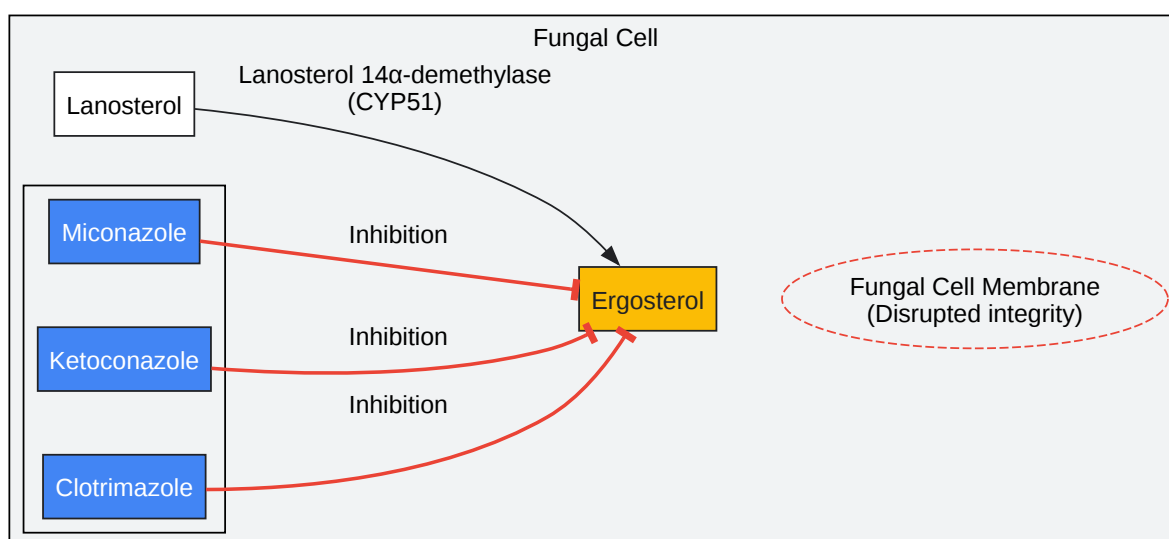
Antifungal Agent	<i>Candida albicans</i> MIC ( $\mu$ g/mL)	<i>Aspergillus fumigatus</i> MIC ( $\mu$ g/mL)
Clotrimazole	0.125 - 50	Not widely reported
Ketoconazole	0.03 - 16	0.125 - 8
Miconazole	0.03 - 32	0.125 - 16

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

## Signaling Pathways of Imidazole Compounds

### Azole Antifungal Mechanism of Action

The following diagram illustrates the mechanism of action for azole antifungal agents like clotrimazole, ketoconazole, and miconazole.

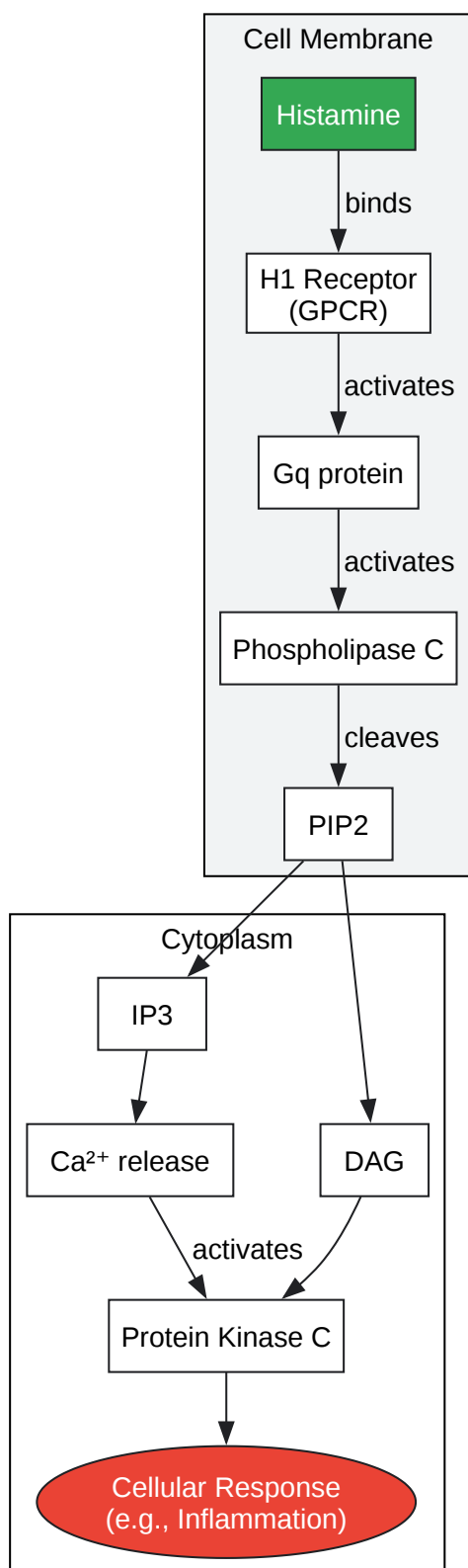


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Mechanism of action for azole antifungals.

## Histamine H1 Receptor Signaling Pathway

Histamine exerts its effects by binding to specific receptors. The H1 receptor, a G-protein coupled receptor (GPCR), is primarily involved in allergic responses.[2][21] The activation of the H1 receptor initiates a signaling cascade as depicted below.



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Histamine H1 receptor signaling cascade.

## Experimental Protocols

### Antifungal Susceptibility Testing (Broth Microdilution Method)

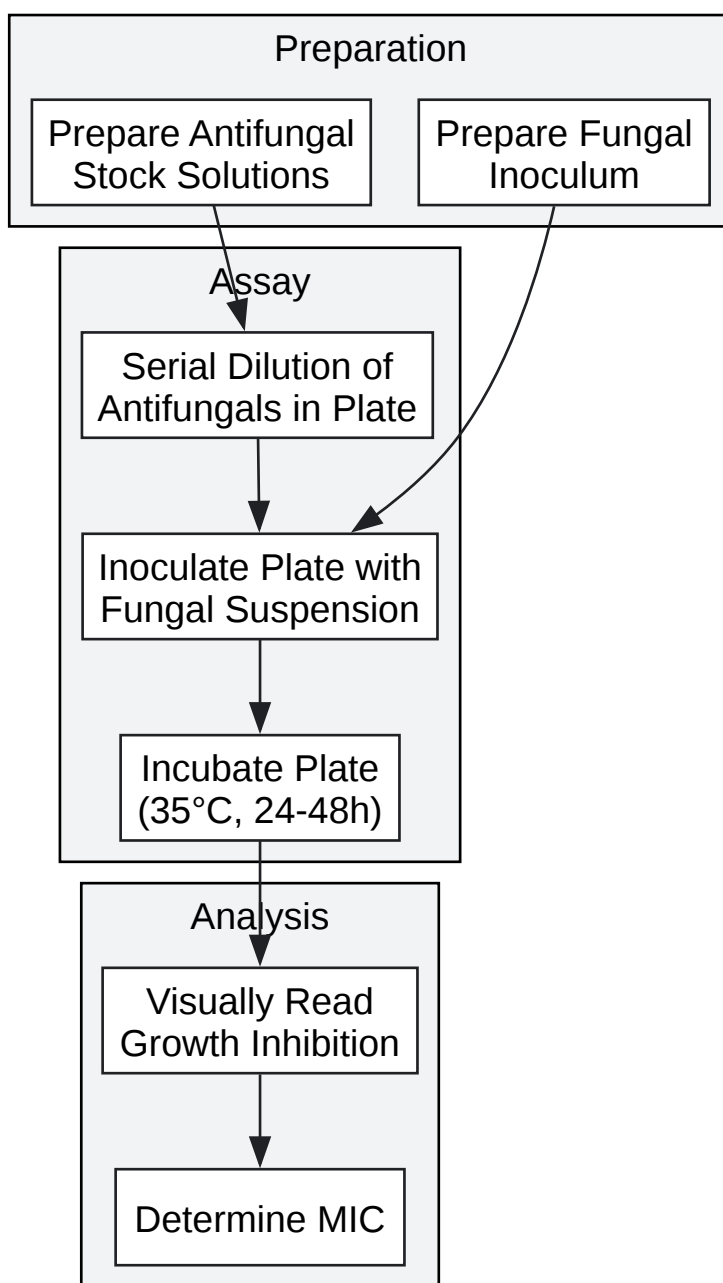
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A2.[\[24\]](#)

- Preparation of Antifungal Stock Solutions:
  - Dissolve the antifungal agents (clotrimazole, ketoconazole, miconazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
  - Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentration range.
- Inoculum Preparation:
  - Culture the fungal isolate (e.g., *Candida albicans*) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  - Prepare a suspension of the fungal colonies in sterile saline.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-5 \times 10^6$  CFU/mL.
  - Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL.
- Microdilution Plate Setup:
  - Dispense 100  $\mu$ L of each antifungal dilution into the wells of a 96-well microtiter plate.
  - Add 100  $\mu$ L of the standardized fungal inoculum to each well.
  - Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum).

- Incubation:
  - Incubate the microtiter plates at 35°C for 24-48 hours.
- MIC Determination:
  - Visually inspect the plates for fungal growth (turbidity).
  - The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically  $\geq 50\%$  reduction) compared to the growth control.[\[6\]](#)

## Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the general workflow for the broth microdilution antifungal susceptibility test.



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Workflow for broth microdilution antifungal testing.

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